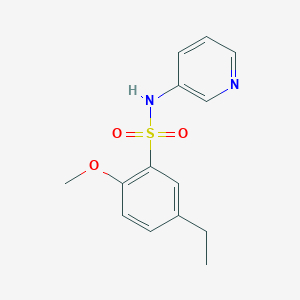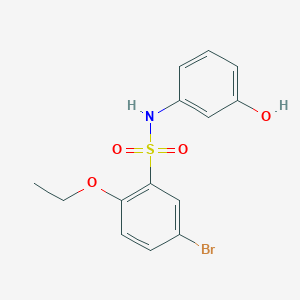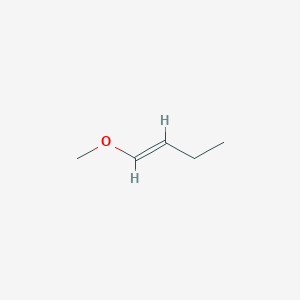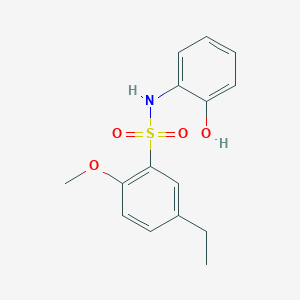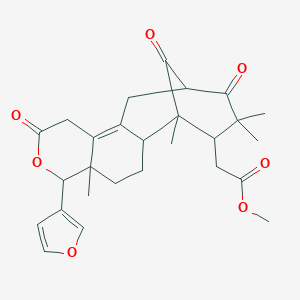
Mexicanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mexicanolide is a compound derived from the heartwood of Cedrela odorata, a species belonging to the Meliaceae family.
Vorbereitungsmethoden
The preparation of Mexicanolide involves the extraction from the heartwood of Cedrela odorata trees. The synthetic routes and reaction conditions for this compound are detailed in various studies. Typically, the extraction process involves the use of organic solvents to isolate the compound from the wood. Industrial production methods focus on optimizing the yield and purity of the compound through controlled extraction and purification processes .
Analyse Chemischer Reaktionen
Mexicanolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones and aldehydes, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mexicanolide has a wide range of scientific research applications. In chemistry, it is studied for its unique molecular structure and reactivity. In biology, it has been investigated for its potential insecticidal and antifeedant properties, making it a candidate for natural pest control solutions. In medicine, research has focused on its potential antimalarial and antitripanocidal effects. Additionally, the compound has industrial applications, particularly in the development of bioactive materials and natural product-based pesticides .
Wirkmechanismus
The mechanism of action of Mexicanolide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the inhibition of certain enzymes and disruption of cellular processes in target organisms. For example, its insecticidal properties are attributed to its ability to interfere with the normal functioning of insect nervous systems, leading to paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Mexicanolide is often compared with other similar compounds, particularly those within the Meliaceae family. Similar compounds include limonoids and triterpenoids, which share structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Other similar compounds include gedunin and methyl angolensate, which are also derived from the heartwood of Cedrela species .
Eigenschaften
CAS-Nummer |
1915-67-9 |
|---|---|
Molekularformel |
C27H32O7 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1 |
InChI-Schlüssel |
DNFJSIPZGYBGON-WQHNEYGDSA-N |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Isomerische SMILES |
C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C |
Kanonische SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonyme |
mexicanolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


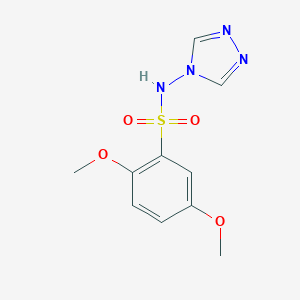
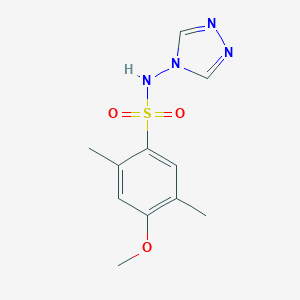
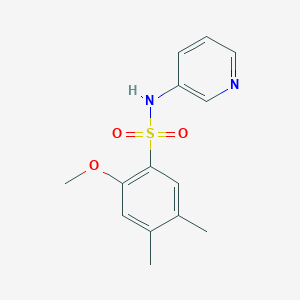
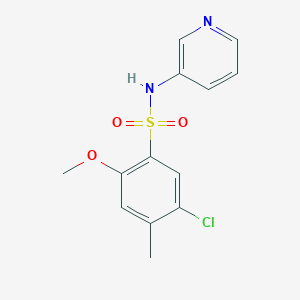
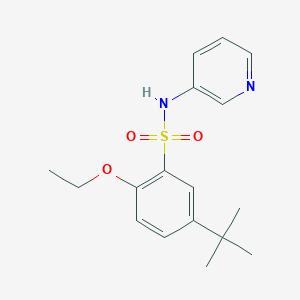
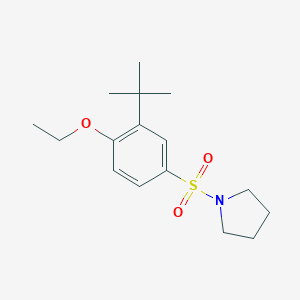
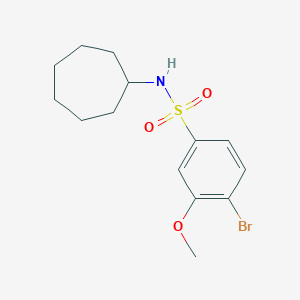
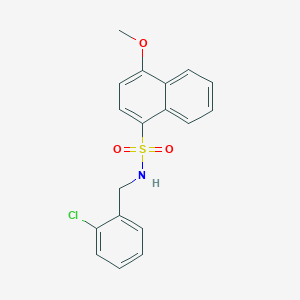
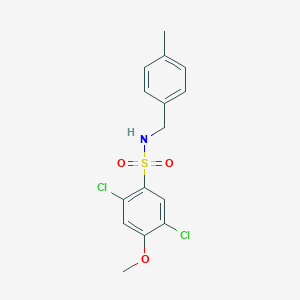
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)
